benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
CAS No.:
Cat. No.: VC17957697
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H45N3O4S |
|---|---|
| Molecular Weight | 567.8 g/mol |
| IUPAC Name | benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C32H45N3O4S/c1-32(2,3)34-30(37)28-18-24-14-10-11-15-25(24)19-35(28)20-29(36)27(22-40-26-16-8-5-9-17-26)33-31(38)39-21-23-12-6-4-7-13-23/h4-9,12-13,16-17,24-25,27-29,36H,10-11,14-15,18-22H2,1-3H3,(H,33,38)(H,34,37) |
| Standard InChI Key | CADGDESSNWSRRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |
Introduction
Molecular Structure and Stereochemical Features
The compound’s IUPAC name delineates its core components: a benzyl carbamate group attached to a hydroxy-substituted butan-2-yl chain, which connects to a decahydroisoquinoline scaffold bearing a tert-butylcarbamoyl moiety. The molecular formula C₃₂H₄₅N₃O₄S (MW: 567.8 g/mol) indicates substantial hydrophobicity, with a calculated partition coefficient (LogP) >4, suggesting preferential solubility in organic solvents.
Stereochemical Configuration
The isoquinoline ring system adopts a trans-fused octahydro configuration, as evidenced by analogous compounds in PubChem entries . The tert-butylcarbamoyl group at position 3 introduces steric hindrance, likely influencing conformational flexibility and intermolecular interactions. The phenylsulfanyl group at position 1 may participate in thiol-disulfide exchange reactions under oxidative conditions, though this remains untested for this specific derivative.
Synthesis and Reaction Pathways
While no direct synthesis protocol exists in the literature for this compound, its structural analogs suggest viable routes.
Carbamate Formation Strategies
Source details a non-acyl azide method for generating isoquinolin-1(2H)-ones via β-styril carbamates. Applying this methodology, the target compound could theoretically form through:
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Condensation: Reaction of a phenyl acetaldehyde precursor with ethyl urethane to yield β-styril carbamate intermediates.
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Thermolysis: Heating at 230°C in an inert solvent (e.g., toluene) to generate transient isocyanates, followed by cyclization to the isoquinoline core .
This route avoids phosgene derivatives, aligning with modern safety standards. Yields for analogous transformations range from 65–93% , though steric effects from the tert-butyl group may reduce efficiency.
Physicochemical Properties
Stability and Reactivity
The carbamate group’s stability depends on pH:
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Acidic conditions: Prone to hydrolysis, releasing CO₂ and forming amines.
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Basic conditions: Resistant to hydrolysis but susceptible to nucleophilic attack at the carbonyl .
The phenylsulfanyl substituent introduces redox sensitivity, potentially acting as a radical scavenger or undergoing oxidation to sulfoxide/sulfone derivatives.
Spectroscopic Characterization
Predicted spectral features include:
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¹H NMR:
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δ 1.2–1.4 ppm (tert-butyl, 9H, s)
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δ 4.9–5.1 ppm (benzyl CH₂, 2H, d)
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δ 7.2–7.4 ppm (aromatic protons, 10H, m)
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IR:
Comparative Analysis with Structural Analogs
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